molecular formula C16H14ClNO B5572619 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5572619
M. Wt: 271.74 g/mol
InChI Key: STOCUTDIKCJDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and related compounds involves several methods. Kashdan et al. (1982) reported on the synthesis of tetrahydroisoquinolines through improved methods (Kashdan, Schwartz, & Rapoport, 1982). Similarly, Correa et al. (2002) described the direct synthesis of 2-aryl-tetrahydroquinazolines, a related compound, through a solvent-free process (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).

Molecular Structure Analysis

Yamuna et al. (2010) conducted structural investigations on tetrahydroquinolino derivatives, providing insights into the molecular shape and intermolecular interactions of these compounds (Yamuna, Sridharan, Prasad, & Zeller, 2010).

Scientific Research Applications

  • pH-regulated asymmetric transfer hydrogenation of quinolines in water
    1,2,3,4-Tetrahydroquinolines, including compounds like 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. They are essential in pharmaceutical and agrochemical synthesis, featuring in bioactive alkaloids and antibacterial drugs (Wang et al., 2009).

  • Synthesis of 1,2,3,4,5,6-Hexahydro-2,6-methanobenzo[e][1,4]diazocine
    The tetrahydroquinoline derivative is synthesized for testing its analgesic action, showing the potential for developing novel analgesic compounds (Kametani et al., 1965).

  • Advances in the C(1)-functionalization of tetrahydroisoquinolines
    Tetrahydroisoquinoline derivatives act as precursors for various alkaloids with multifarious biological activities. This research highlights the importance of these compounds in synthesizing biologically active molecules (Kaur & Kumar, 2020).

  • Synthesis of tetrahydroisoquinolines by diastereoselective alkylation
    The study focuses on synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for alkaloid synthesis, indicating their significance in the development of pharmacologically active compounds (Huber & Seebach, 1987).

  • Asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes
    This paper discusses the synthesis of optically active tetrahydroisoquinolines, underlining their role as key intermediates in pharmaceutical drug synthesis (Iimuro et al., 2013).

  • Synthesis of substituted tetrahydroisoquinolines as anticancer agents
    Tetrahydroisoquinoline derivatives are explored for their potential as anticancer agents, illustrating their significant role in developing new pharmaceuticals (Redda et al., 2010).

  • Novel nanosized N-sulfonated Brönsted acidic catalyst for synthesis of polyhydroquinoline derivatives
    This research highlights the use of tetrahydroquinolines in chemical synthesis, showcasing their role in innovative chemical processes (Goli-Jolodar et al., 2016).

properties

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOCUTDIKCJDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

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